molecular formula C22H20O11 B1683319 Wogonoside CAS No. 51059-44-0

Wogonoside

Katalognummer B1683319
CAS-Nummer: 51059-44-0
Molekulargewicht: 460.4 g/mol
InChI-Schlüssel: LNOHXHDWGCMVCO-NTKSAMNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wogonoside is a flavonoid glycoside found in the Scutellaria plant . It is known for its anti-inflammatory properties . It is also the main in-vivo metabolite of wogonin .


Molecular Structure Analysis

Wogonoside has the molecular formula C22H20O11 . Its molecular weight is 460.39 . The InChI key is LNOHXHDWGCMVCO-NTKSAMNMSA-N .


Chemical Reactions Analysis

Wogonoside has been found to decrease the half-life of ATF2 and promote its proteasomal degradation . It also affects the expression of cell cycle– and differentiation-related genes, including the upregulation of p21waf1/cip1 and downregulation of the oncogenic protein c-Myc .


Physical And Chemical Properties Analysis

Wogonoside is a solid substance . It has a density of 1.6±0.1 g/cm3 . Its SMILES string is COc1c(O[C@@H]2OC@@HC@H[C@H]2O)C(O)=O)cc(O)c3C(=O)C=C(Oc13)c4ccccc4 .

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Effects in Breast Cancer

Wogonoside has been shown to have potential anti-tumor effects, particularly in the context of triple-negative breast cancer (TNBC). An in silico model integrating drug-target networks and experimentally validated functional genes in TNBC suggests Wogonoside as a promising candidate for anti-TNBC indications .

Anti-Inflammatory Activity

The main in vivo metabolite of wogonin, Wogonoside, possesses notable anti-inflammatory properties. This makes it a compound of interest for research into treatments for inflammation-related conditions .

Anti-Angiogenesis Activity

Wogonoside has been identified to have anti-angiogenesis activities, which is the process through which new blood vessels form from pre-existing vessels. This is particularly relevant in the context of tumor growth and metastasis .

Optimization in Chromatography

Research has been conducted to optimize the detection of Wogonoside using high-performance liquid chromatography (HPLC), which is crucial for accurate measurement and research applications involving this compound .

Anti-Cancer Activities

Studies have investigated the effectiveness of Wogonoside therapy on cutaneous squamous cell carcinoma (cSCC), focusing on its effects on cell proliferation and potential as a therapeutic agent .

Inhibition of Invasion and Migration in Cancer

Wogonoside has been studied for its in vitro anti-invasion and in vivo anti-metastasis effects on breast cancer cells, uncovering its underlying mechanisms and potential treatment effects against cancer .

Safety And Hazards

Wogonoside is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed . It may cause skin, eye, and respiratory tract irritation .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOHXHDWGCMVCO-NTKSAMNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199062
Record name Oroxindin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oroxindin

CAS RN

51059-44-0
Record name Wogonoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51059-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oroxindin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051059440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oroxindin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51059-44-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OROXINDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETX4944Z3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Wogonoside
Reactant of Route 2
Reactant of Route 2
Wogonoside
Reactant of Route 3
Wogonoside
Reactant of Route 4
Wogonoside
Reactant of Route 5
Wogonoside
Reactant of Route 6
Wogonoside

Q & A

Q1: What are the primary molecular targets of wogonoside?

A1: Research suggests that wogonoside interacts with multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis. Key targets include:

  • NF-κB: Wogonoside has been shown to inhibit the activation of NF-κB, a transcription factor crucial for inflammatory responses. [, , ]
  • PI3K/Akt: This signaling pathway is often implicated in cell survival and proliferation. Wogonoside has demonstrated inhibitory effects on PI3K/Akt, leading to downstream effects on cell cycle arrest and apoptosis. [, , ]
  • Wnt/β-catenin: This pathway plays a vital role in cell fate determination and is often dysregulated in cancer. Wogonoside has been found to suppress Wnt/β-catenin signaling, potentially contributing to its anticancer effects. [, , ]
  • STAT3: Wogonoside exhibits inhibitory effects on STAT3, a transcription factor involved in cell growth and survival, particularly in immune responses and cancer. [, ]

Q2: How does wogonoside's interaction with these targets translate into its observed biological effects?

A2: By modulating these key signaling pathways, wogonoside exerts a range of downstream effects:

  • Anti-inflammatory activity: Inhibition of NF-κB activation by wogonoside leads to decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reduced inflammatory cell infiltration. [, , , ]
  • Anticancer activity: Wogonoside's inhibitory effects on PI3K/Akt and Wnt/β-catenin contribute to its anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines. [, , , , , ]
  • Neuroprotective activity: Wogonoside has shown potential in mitigating brain edema and neuronal apoptosis, possibly through SIRT1 activation and p53 suppression. []

Q3: What is the molecular formula and weight of wogonoside?

A3: Wogonoside has the molecular formula C27H30O14 and a molecular weight of 578.52 g/mol.

Q4: Is there any spectroscopic data available for wogonoside?

A4: While the provided research papers do not present detailed spectroscopic data, studies typically utilize techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural characterization of wogonoside.

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of wogonoside?

A5: Studies indicate that wogonoside is absorbed after oral administration, though its bioavailability might be limited. [, , , , ] It undergoes significant metabolism, primarily through deglycosylation by gut microbiota, converting into its aglycone form, wogonin. [, ] This metabolic conversion appears crucial for enhancing its biological activity, particularly its anticancer effects. []

Q6: Are there any differences in the pharmacokinetics of wogonoside between healthy individuals and those with specific diseases like diabetes?

A6: Research suggests potential pharmacokinetic differences in diabetic models. Studies have reported enhanced absorption and altered metabolism of wogonoside in diabetic rats compared to healthy controls. [, ]

Q7: What in vitro models have been used to study the biological effects of wogonoside?

A7: Various cell lines, including cancer cells (e.g., prostate, lung, gastric, colon, leukemia) and non-cancer cells (e.g., chondrocytes, macrophages, endothelial cells) have been employed to investigate the effects of wogonoside on cell viability, proliferation, apoptosis, inflammation, and related signaling pathways. [, , , , , , , , , , , , , , , , , , , ]

Q8: What in vivo models have been used to evaluate the therapeutic potential of wogonoside?

A8: Animal models of various diseases, including osteoarthritis, prostate cancer, subarachnoid hemorrhage, cutaneous squamous cell carcinoma, lung cancer, non-alcoholic fatty liver disease, colitis-associated colorectal carcinogenesis, myocardial ischemia/reperfusion injury, acute myeloid leukemia, traumatic spinal cord injury, endometrial cancer, chronic nonbacterial prostatitis, and diabetic retinopathy, have been used to evaluate the efficacy and safety of wogonoside. [, , , , , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.